molecular formula C16H24N2O4S B6757557 N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]azepane-1-sulfonamide

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]azepane-1-sulfonamide

Cat. No.: B6757557
M. Wt: 340.4 g/mol
InChI Key: MPZPMBKZHJOOKS-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]azepane-1-sulfonamide is a complex organic compound that features a benzodioxin ring, an azepane ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]azepane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c19-23(20,18-11-5-1-2-6-12-18)17-10-9-14-13-21-15-7-3-4-8-16(15)22-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZPMBKZHJOOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NCCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]azepane-1-sulfonamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.

    Attachment of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction where the benzodioxin derivative reacts with an azepane derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxin ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: N-alkyl or N-acyl sulfonamide derivatives.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]azepane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]azepane-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

    Receptor Binding: The compound may bind to receptors in the nervous system, modulating their activity and influencing neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]azepane-1-sulfonamide is unique due to the presence of the azepane ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets.

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